PHA-793887

Descripción

PHA-793887 has been used in trials studying the treatment of Advanced/Metastatic Solid Tumors.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

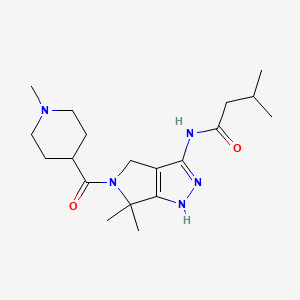

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O2/c1-12(2)10-15(25)20-17-14-11-24(19(3,4)16(14)21-22-17)18(26)13-6-8-23(5)9-7-13/h12-13H,6-11H2,1-5H3,(H2,20,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXYBQXJVXOMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NNC2=C1CN(C2(C)C)C(=O)C3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222134 | |

| Record name | PHA-793887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718630-59-2 | |

| Record name | PHA-793887 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0718630592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-793887 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHA-793887 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-793887 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS45S912B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PHA-793887: A Pan-CDK Inhibitor's Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its primary mechanism of action involves the inhibition of key cell cycle-regulating CDKs, leading to cell cycle arrest, and the suppression of transcriptional CDKs, impacting gene expression. Despite promising preclinical data, the clinical development of this compound was halted during Phase I trials due to severe, dose-limiting hepatotoxicity. This guide provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, detailing its molecular targets, effects on cellular processes, and the methodologies used to elucidate these functions.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound emerged as a pan-CDK inhibitor with a promising preclinical profile, exhibiting potent inhibition of several key CDKs involved in both cell cycle progression and transcriptional regulation. This document serves as a technical resource, summarizing the key findings related to this compound's mechanism of action in cancer cells.

Molecular Targets and Potency

This compound is a multi-targeted kinase inhibitor with high affinity for several members of the CDK family. Its inhibitory activity has been characterized through various in vitro kinase assays.

Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Target Enzyme | IC50 (nM) | Reference |

| CDK2 | 8 | [1][2] |

| CDK5 | 5 | [2] |

| CDK7 | 10 | [2] |

| CDK1 | 60 | [1][2] |

| CDK4 | 62 | [1][2] |

| CDK9 | 138 | [1] |

| GSK3β | 79 | [2] |

Mechanism of Action in Cancer Cells

The anti-cancer effects of this compound are a direct consequence of its inhibition of multiple CDKs, leading to two primary cellular outcomes: cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

This compound's potent inhibition of CDK1, CDK2, and CDK4 disrupts the normal progression of the cell cycle. The key molecular event is the inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a critical tumor suppressor.[3] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[4]

At lower concentrations (0.2–1 μM), this compound treatment leads to a decrease in the S phase population and an accumulation of cells in the G1 and G2/M phases.[3] This cell cycle arrest is a direct result of the inhibition of CDK-mediated phosphorylation of key substrates.

Inhibition of Phosphorylation and Modulation of Cell Cycle Proteins

-

Retinoblastoma (Rb) Protein: this compound effectively inhibits the phosphorylation of Rb. In A2780 ovarian cancer cells, partial inhibition of Rb phosphorylation is observed at 1 μM, with almost complete inhibition at 3 μM.[1]

-

Nucleophosmin (NPM): The phosphorylation of NPM, a protein involved in ribosome biogenesis and cell proliferation, is also inhibited by this compound.[3]

-

Cyclin E and cdc6: Treatment with this compound modulates the expression of cyclin E and cdc6, two proteins essential for the initiation of DNA replication.[3]

Induction of Apoptosis

At higher concentrations (5 μM), this compound transitions from a cytostatic to a cytotoxic agent by inducing apoptosis.[3] The precise mechanism of apoptosis induction is likely multifactorial, stemming from the profound disruption of cell cycle and transcriptional processes.

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound in Cancer Cells.

In Vitro and In Vivo Efficacy

This compound has demonstrated cytotoxic activity against a wide array of human cancer cell lines and has shown efficacy in preclinical xenograft models.

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| A2780 | Ovarian Carcinoma | 88 nM - 3.4 µM | [1] |

| HCT-116 | Colon Carcinoma | 88 nM - 3.4 µM | [1] |

| COLO-205 | Colon Carcinoma | 88 nM - 3.4 µM | [1] |

| DU-145 | Prostate Carcinoma | 88 nM - 3.4 µM | [1] |

| PC3 | Prostate Carcinoma | 88 nM - 3.4 µM | [1] |

| MCF-7 | Breast Adenocarcinoma | 88 nM - 3.4 µM | [1] |

| BX-PC3 | Pancreatic Carcinoma | 88 nM - 3.4 µM | [1] |

| K562 | Chronic Myelogenous Leukemia | 0.3 - 7 µM | [3] |

| HL60 | Acute Promyelocytic Leukemia | 0.3 - 7 µM | [3] |

In Vivo Xenograft Studies

This compound has shown significant anti-tumor activity in various xenograft models:

-

Ovarian, Colon, and Pancreatic Carcinoma: Good efficacy was observed in A2780 (ovarian), HCT-116 (colon), and BX-PC3 (pancreatic) xenograft models at doses of 10-30 mg/kg.[1]

-

Leukemia Models: In xenograft models of K562 and HL60 leukemia cells, a dose of 20 mg/kg was effective.[3] The same dose also showed strong therapeutic activity in a primary leukemic disseminated model.[3]

Clinical Development and Hepatotoxicity

A Phase I, first-in-man, dose-escalation study of this compound was conducted in patients with advanced solid tumors (NCT00438988). The primary objectives were to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.

Patients received this compound as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, at doses ranging from 11 to 66 mg/m². While the treatment was initially tolerated at lower doses, severe, dose-related hepatotoxicity was observed at doses ≥44 mg/m². This unexpected and severe liver toxicity, which was not predicted by preclinical models, led to the termination of the clinical trial after the enrollment of 19 patients.[5]

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

General Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

-

The absorbance or luminescence is read using a plate reader, and the data is used to calculate the IC50 values.[6][7]

-

Western Blot Analysis

-

Principle: To detect and quantify specific proteins and their phosphorylation status in cell lysates.

-

General Protocol:

-

Cells are treated with this compound for the desired time and at the specified concentrations.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Rb, total Rb, phospho-NPM).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]

-

Cell Cycle Analysis

-

Principle: To determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

-

General Protocol:

-

Cells are treated with this compound.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase to remove RNA.

-

Cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.[8]

-

Apoptosis Assays

-

Principle: To detect and quantify the induction of apoptosis.

-

General Protocol (Annexin V/PI Staining):

-

Cells are treated with this compound.

-

Cells are harvested and washed.

-

Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a specified route (e.g., intravenous or oral) and schedule. The control group receives a vehicle.[10]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry, Western blotting).

-

Experimental Workflow Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Small Molecule Enhancers of Immunotherapy for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. Frontiers | Fibroblast growth factor receptor risk signature predicts patient prognosis and immunotherapy resistance in colorectal cancer [frontiersin.org]

The Therapeutic Potential of PHA-793887: A Technical Guide

For Research, Scientific, and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), belonging to the chemical class of pyrrolo[3,4-c]pyrazoles. It exhibits strong inhibitory activity against several key cell cycle-regulating CDKs, including CDK2, CDK1, CDK4, CDK5, CDK7, and CDK9. By disrupting the phosphorylation cascade that governs cell cycle progression, this compound induces cell cycle arrest and apoptosis in a broad range of hematological and solid tumor cell lines. Preclinical studies have demonstrated significant anti-tumor efficacy in various in vitro and in vivo models. However, its clinical development was halted during a Phase I trial due to severe, dose-limiting hepatotoxicity, which was not predicted by preclinical safety models. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound functions as a pan-CDK inhibitor, targeting several members of the cyclin-dependent kinase family with nanomolar potency.[1][2] CDKs are serine/threonine kinases that form complexes with regulatory cyclin subunits to control the progression of the cell cycle.[3] Dysregulation of the CDK/cyclin axis is a hallmark of cancer, making these kinases a prime therapeutic target.

The primary mechanism of this compound involves the inhibition of CDK-mediated phosphorylation of the Retinoblastoma protein (Rb).[4] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[5] By inhibiting CDKs (primarily CDK2 and CDK4), this compound prevents the hyperphosphorylation of Rb.[2][4] This maintains the Rb-E2F complex, leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][4] At higher concentrations, this compound has also been shown to induce apoptosis.[3][6]

Quantitative Preclinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibition against a panel of cyclin-dependent and other structurally related kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| CDK2/Cyclin A | 8[2][7] |

| CDK5/p25 | 5[1][7] |

| CDK7/Cyclin H | 10[1][7] |

| CDK1/Cyclin B | 60[2] |

| CDK4/Cyclin D1 | 62[1][2] |

| CDK9/Cyclin T1 | 138[1][2] |

| GSK3β | 79[2] |

In Vitro Anti-proliferative Activity

The compound has been tested against a wide array of human cancer cell lines, showing broad cytotoxic and anti-proliferative effects.

| Cell Line | Cancer Type | IC50 | Reference(s) |

| Solid Tumors | |||

| A2780 | Ovarian | 88 nM - 3.4 µM | [1] |

| HCT-116 | Colon | 88 nM - 3.4 µM | [1] |

| COLO-205 | Colon | 88 nM - 3.4 µM | [1] |

| BX-PC3 | Pancreatic | 88 nM - 3.4 µM | [1] |

| DU-145 | Prostate | 88 nM - 3.4 µM | [1] |

| PC3 | Prostate | 88 nM - 3.4 µM | [1] |

| A375 | Melanoma | 88 nM - 3.4 µM | [1] |

| MCF-7 | Breast | 88 nM - 3.4 µM | [1] |

| Hematological Malignancies | |||

| 13 Leukemic Cell Lines (mean) | Leukemia | 2.9 µM (Cytotoxicity) | [3][6] |

| Leukemic Cell Lines (mean) | Leukemia | <0.1 µM (Colony Assay) | [3][6] |

| K562, KU812, KCL22, TOM1 | Leukemia | 0.3 - 7 µM | [1] |

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in several mouse xenograft models.

| Model | Cancer Type | Dose (mg/kg, i.v.) | Outcome | Reference(s) |

| A2780 Xenograft | Ovarian | 10 - 30 | Good efficacy | [2] |

| HCT-116 Xenograft | Colon | 10 - 30 | Good efficacy | [2] |

| BX-PC3 Xenograft | Pancreatic | 10 - 30 | Good efficacy | [2] |

| CD-1 Nude Mice | (Generic) | 15 | 50% Tumor Growth Inhibition | [2] |

| CD-1 Nude Mice | (Generic) | 30 | 75% Tumor Growth Inhibition | [2] |

| HL60 Xenograft | Leukemia | 20 | Tumor regression | [2] |

| K562 Xenograft | Leukemia | 20 | Significant tumor growth reduction | [2] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the general procedure for determining the biochemical inhibitory activity of this compound against purified kinases.

Methodology:

-

Reagent Preparation: Serially dilute this compound to final concentrations ranging from approximately 1.5 nM to 10 µM in kinase buffer. Prepare solutions of the specific purified enzyme (e.g., CDK2/Cyclin A), the appropriate substrate (e.g., Histone H1), and an ATP mixture containing radiolabeled 33P-γ-ATP.

-

Reaction Incubation: In a 96-well plate, combine the kinase, substrate, and this compound dilution. Initiate the reaction by adding the ATP/33P-γ-ATP mixture. The total reaction volume is typically 30 µL. Incubate the plate for 30 to 90 minutes at room temperature to allow for substrate phosphorylation.[2]

-

Reaction Termination: Stop the reaction by adding a solution such as 150 mM EDTA.[2]

-

Separation: Separate the phosphorylated substrate from the remaining radiolabeled ATP. This can be achieved by several methods:[2]

-

SPA (Scintillation Proximity Assay) Beads: Add beads that bind the substrate. When the radiolabeled phosphate is incorporated into the substrate, it is brought close enough to the bead to excite the scintillant, allowing for detection.

-

Dowex Resin: Add a resin that captures unreacted ATP, leaving the phosphorylated substrate in the supernatant for collection and counting.

-

Phosphocellulose Filter Plates: Transfer the reaction mixture to a filter plate that binds the substrate. Wash the plate to remove unincorporated ATP.

-

-

Quantification: Measure the amount of incorporated 33P using a scintillation counter (e.g., TopCount). The signal is directly proportional to kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of this compound concentration and fit to a dose-response curve to calculate the IC50 value.

Cell Proliferation / Cytotoxicity Assay

This protocol describes a method to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., A2780, HCT-116) into 96-well microtiter plates at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere and recover for 4-24 hours.[7]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a period of 72 hours at 37°C in a humidified CO2 incubator.[7]

-

Viability Measurement: Assess cell viability using a metabolic assay such as CCK-8, MTT, or WST-1.[7] For a CCK-8 assay, add the reagent to each well, incubate for 2-4 hours, and then measure the absorbance at 450 nm with a microplate reader. The absorbance is proportional to the number of viable cells.[7]

-

Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of drug concentration to determine the IC50 value.

Western Blot Analysis of Rb Phosphorylation

This protocol is used to confirm the mechanism of action of this compound by observing changes in the phosphorylation status of its downstream target, Rb.

Methodology:

-

Cell Treatment and Lysis: Culture cells (e.g., A2780, MCF7) and treat with various concentrations of this compound (e.g., 1 µM, 3 µM, 6 µM) for a specified time (e.g., 24 hours).[2] Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate 10-30 µg of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.[7]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).[5][8]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

As a loading control, re-probe the membrane with an antibody for total Rb or a housekeeping protein like β-actin.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-Rb signal with increasing this compound concentration confirms target engagement.

In Vivo Xenograft Tumor Model

This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in an in vivo setting.

Methodology:

-

Cell Implantation: Harvest human cancer cells (e.g., HL60, K562) during their exponential growth phase.[4][6] Subcutaneously inject a suspension of these cells (e.g., 1-10 million cells in saline or Matrigel) into the flank of immunocompromised mice (e.g., CD-1 nude or SCID mice).[2][6]

-

Tumor Growth and Staging: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intravenously (i.v.) at specified doses (e.g., 15-30 mg/kg) on a defined schedule.[2] The control group receives a vehicle solution.

-

Monitoring: Measure tumor volumes with calipers and monitor the body weight and overall health of the mice regularly throughout the study.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Clinical Development and Therapeutic Potential

A Phase I, first-in-man dose-escalation study was initiated to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[9][10] Patients received the drug as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, at doses ranging from 11 to 66 mg/m².[9]

Pharmacokinetic analysis revealed a terminal half-life of 6 to 13 hours and a moderate rate of elimination.[3] While some patients experienced disease stabilization, no objective responses were observed.[9]

The trial was ultimately terminated after enrolling 19 patients due to unexpected and severe dose-related hepatotoxicity, which was the dose-limiting toxicity (DLT) in nearly all affected patients.[1][9] One fatality from hepato-renal failure occurred at the 44 mg/m² dose level.[9] This severe liver toxicity was not predicted by the preclinical toxicology studies and currently precludes further clinical development of this compound.[9][10]

Despite its promising preclinical profile as a potent pan-CDK inhibitor with broad anti-tumor activity, particularly in leukemias, the unmanageable hepatotoxicity of this compound highlights the challenges in translating potent CDK inhibitors into safe and effective clinical therapies.[3][4] The findings underscore the critical need for improved preclinical models to predict human-specific toxicities for this class of compounds. The therapeutic potential of this compound remains unrealized, but its study provides valuable insights for the ongoing development of second and third-generation CDK inhibitors with more favorable safety profiles.

References

- 1. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbs.com [ijbs.com]

- 8. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Pan-CDK Inhibitor: A Technical History of PHA-793887

PHA-793887 , a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor, emerged from preclinical development with significant promise in the field of oncology, particularly for hematopoietic neoplasms.[1][2] Its ability to target multiple CDKs, key regulators of the cell cycle, suggested a potential to overcome the resistance mechanisms that can plague more selective agents. However, its journey through clinical trials was cut short by unforeseen toxicity, providing a stark reminder of the challenges in translating potent preclinical activity into safe and effective therapies. This in-depth guide explores the discovery and development history of this compound, detailing its mechanism of action, preclinical efficacy, and the clinical findings that ultimately led to the cessation of its development.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of several CDK-cyclin complexes, crucial for the orderly progression through the cell cycle. Its primary targets include CDK2, CDK5, and CDK7, with high affinity, and it also demonstrates inhibitory activity against CDK1, CDK4, and CDK9 at slightly higher concentrations.[3][4] The inhibition of these kinases blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb) and nucleophosmin, leading to cell cycle arrest, and at higher concentrations, apoptosis.[1][2][3][4]

The mechanism of this compound's anti-proliferative effects is centered on its ability to induce G1 and G2/M phase cell cycle arrest.[3] By inhibiting CDK2, it prevents the phosphorylation of Rb, which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[5] Furthermore, the inhibition of other CDKs contributes to a broader disruption of cell cycle progression. The modulation of cyclin E and cdc6 expression is another key downstream effect of this compound treatment.[1][2][4]

Preclinical Efficacy: A Promising Start

In vitro and in vivo preclinical studies painted a compelling picture of this compound's therapeutic potential across a range of cancer types, with particularly strong activity observed in leukemia models.

In Vitro Activity

This compound demonstrated potent cytotoxic and anti-proliferative activity against a broad panel of tumor cell lines. Notably, it was effective against various leukemic cell lines, irrespective of their specific chromosomal abnormalities.[1][2] Colony formation assays revealed even greater potency, suggesting a prolonged cytostatic effect.[1][2] A key finding from these early studies was the selectivity of this compound for cancer cells over normal cells; it was not cytotoxic to normal unstimulated peripheral blood mononuclear cells or CD34+ hematopoietic stem cells at therapeutic concentrations.[1][2]

In Vivo Efficacy

The promising in vitro results were recapitulated in several in vivo xenograft models. This compound demonstrated significant anti-tumor activity in models of human ovarian, colon, and pancreatic carcinomas.[3] Its efficacy was particularly striking in leukemia xenograft models, including subcutaneous, disseminated, and even high-burden disease models, where it induced tumor regression and significantly inhibited tumor growth.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Kinase Target | IC50 (nM) |

| CDK2 | 8[3][4] |

| CDK5 | 5[3] |

| CDK7 | 10[3] |

| CDK1 | 60[3][4] |

| CDK4 | 62[3][4] |

| CDK9 | 138[3][4] |

| GSK3β | 79[3][4] |

Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 |

| A2780 | Ovarian | 88 nM[3] |

| HCT-116 | Colon | Varies[3] |

| COLO-205 | Colon | Varies[3] |

| C-433 | Unknown | Varies[3] |

| DU-145 | Prostate | Varies[3] |

| A375 | Melanoma | Varies[3] |

| PC3 | Prostate | Varies[3] |

| MCF-7 | Breast | Varies[3] |

| BX-PC3 | Pancreatic | 3.4 µM[3] |

| Leukemic Cell Lines (various) | Leukemia | 0.3 - 7 µM (Mean: 2.9 µM)[1][2] |

| Leukemic Cell Lines (colony assay) | Leukemia | <0.1 µM (Mean: 0.08 µM)[1][2] |

Clinical Development and Unexpected Hepatotoxicity

Based on its strong preclinical rationale and data, this compound advanced into Phase I clinical trials for patients with advanced solid tumors.[6][7] The primary objectives of these studies were to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.[6]

Patients received this compound as an intravenous infusion on days 1, 8, and 15 of a 4-week cycle, with dose escalation cohorts.[6] While toxicity was manageable at lower doses, the treatment was poorly tolerated at doses of 44 mg/m² and higher.[6] The most frequently observed adverse events were gastrointestinal and nervous system-related.[6]

Crucially, and unexpectedly based on preclinical models, severe, dose-related hepatotoxicity emerged as the dose-limiting toxicity.[5][6] This was a serious adverse event, with one patient experiencing fatal hepatorenal failure.[6] Despite some patients showing disease stabilization, no objective responses were observed.[6] The severe and unpredictable liver toxicity ultimately led to the termination of the clinical development of this compound.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases.

Methodology:

-

Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the specific CDK/cyclin complex, a phosphate-donating agent (ATP, often radiolabeled with ³²P or ³³P), a generic kinase substrate (e.g., histone H1 or a specific peptide substrate), and the test compound (this compound) at various concentrations.

-

Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by the kinase.

-

Reaction Termination: The kinase reaction is stopped by the addition of a solution containing EDTA, which chelates the magnesium ions required for kinase activity.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is separated from the unincorporated ATP (e.g., using phosphocellulose filter paper), and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods employing fluorescence or luminescence can be used.

-

Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Crystal Formation: Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The plates are incubated for a few hours to allow for the formation of these crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is then determined.

Western Blotting for Phosphorylated Proteins

Objective: To detect the effect of this compound on the phosphorylation status of key cell cycle proteins, such as Rb and nucleophosmin.

Methodology:

-

Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a buffer containing detergents and, crucially, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Rb (Ser780)).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of phosphorylated protein. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein like β-actin.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound, a pan-CDK inhibitor.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in a kinase assay.

Logical Relationship of Clinical Trial Findings

Caption: Logical flow of the clinical development and termination of this compound.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. corefacilities.iss.it [corefacilities.iss.it]

- 5. StarrLab - Proliferation MTT/MTS assay [sites.google.com]

- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Pan-CDK Inhibitor PHA-793887: A Technical Guide for Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-793887 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant preclinical efficacy in various leukemia models. By targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9, this compound disrupts cell cycle progression, inhibits proliferation, and induces apoptosis in leukemic cells.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound for leukemia treatment, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of pan-CDK inhibitors in hematological malignancies.

Introduction

The cell cycle is a tightly regulated process governed by the sequential activation of cyclin-dependent kinases (CDKs). In many cancers, including leukemia, deregulation of CDK activity is a common feature, leading to uncontrolled cell proliferation. Pan-CDK inhibitors, such as this compound, offer a therapeutic strategy to simultaneously target multiple points of cell cycle control. Preclinical studies have shown that this compound is cytotoxic to a broad range of leukemic cell lines, irrespective of their specific chromosomal aberrations.[1] Furthermore, it has shown efficacy in in vivo xenograft models of leukemia.[1] However, a phase I clinical trial in patients with solid tumors was terminated due to severe hepatotoxicity, which currently limits its clinical development.[3] Despite this setback, the preclinical findings for this compound in leukemia provide valuable insights into the potential of pan-CDK inhibition as an anti-leukemic strategy.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the kinase activity of multiple CDKs, thereby interfering with cell cycle progression and transcription.

Inhibition of Cell Cycle Progression

This compound induces cell cycle arrest by inhibiting key CDKs responsible for phase transitions.[1][2] At lower concentrations (0.2-1 µM), it leads to cell-cycle arrest, while higher doses (5 µM) induce apoptosis.[1][2] A key mechanism is the inhibition of CDK-mediated phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.

Modulation of Key Regulatory Proteins

In addition to its effect on Rb, this compound also inhibits the phosphorylation of nucleophosmin, a protein involved in ribosome biogenesis and cell cycle control.[1][2] Furthermore, treatment with this compound has been shown to modulate the expression of Cyclin E and cdc6, both of which are critical for the initiation of DNA replication.[1][2]

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values from cytotoxicity assays are summarized below.

| Cell Line | Leukemia Type | IC50 (µM) - Cytotoxicity Assay | IC50 (µM) - Colony Assay | Reference |

| K562 | Chronic Myeloid Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [1][4] |

| KU812 | Chronic Myeloid Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [4] |

| KCL22 | Chronic Myeloid Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [4] |

| TOM1 | Acute Myeloid Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [4] |

| HL60 | Acute Promyelocytic Leukemia | 0.3 - 7 (mean: 2.9) | <0.1 (mean: 0.08) | [1] |

| Mean of 13 leukemic cell lines | Various | 2.9 | 0.08 | [1] |

Table 1: In vitro cytotoxicity of this compound in various leukemia cell lines.

CDK Inhibition

This compound inhibits a range of cyclin-dependent kinases with nanomolar potency.

| CDK Target | IC50 (nM) |

| CDK1/Cyclin B | 60 |

| CDK2/Cyclin A | 8 |

| CDK2/Cyclin E | 8 |

| CDK4/Cyclin D1 | 62 |

| CDK5/p25 | 5 |

| CDK7/Cyclin H | 10 |

| CDK9/Cyclin T1 | 138 |

Table 2: Inhibitory activity of this compound against various CDK complexes.[4]

Experimental Protocols

In Vitro Assays

-

Cell Seeding: Seed leukemia cells in 96-well plates at a density of 5 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.

-

Drug Treatment: Add this compound at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assay: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for an additional 4 hours.

-

Data Acquisition: Solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

-

Cell Preparation: Treat leukemia cells with this compound at various concentrations for 24 hours.

-

Seeding: Plate the cells in a semi-solid medium (e.g., MethoCult™) in 35 mm dishes at a density of 1 x 10^3 cells/dish.

-

Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are visible.

-

Staining and Counting: Stain the colonies with 0.1% crystal violet and count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the plating efficiency and the percentage of colony formation inhibition compared to the vehicle control.

-

Cell Treatment: Treat leukemia cells with this compound (e.g., 0.2-1 µM) for 24-48 hours.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Treatment: Treat leukemia cells with this compound (e.g., 5 µM) for 24-48 hours.

-

Harvesting and Staining: Harvest the cells, wash with 1X binding buffer, and resuspend in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

-

Analysis: Determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Cell Lysis: Treat leukemia cells with this compound, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Rb, Rb, p-Nucleophosmin, Nucleophosmin, Cyclin E, cdc6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 leukemia cells (e.g., HL60 or K562) into the flank of each mouse. For disseminated leukemia models, inject cells intravenously.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Administer this compound intravenously at a dose of 20 mg/kg daily for a specified period (e.g., 10-14 days).[1][4] The vehicle for administration can be a mixture of propylene glycol, Tween 80, and dextrose 5% in water (D5W).

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry). For disseminated models, assess leukemia burden in the bone marrow, spleen, and peripheral blood.

-

Analysis: Compare tumor growth inhibition and survival rates between the treated and vehicle control groups.

Conclusion and Future Perspectives

The pan-CDK inhibitor this compound has demonstrated robust anti-leukemic activity in a range of preclinical models. Its ability to induce cell cycle arrest and apoptosis in leukemia cells highlights the therapeutic potential of targeting multiple CDKs in this disease. While the clinical development of this compound was halted due to hepatotoxicity in solid tumor patients, the extensive preclinical data in leukemia remains a valuable resource.[3] These findings underscore the importance of the CDK pathway in leukemia and provide a strong rationale for the continued development of next-generation pan-CDK inhibitors with improved safety profiles. Future research should focus on identifying predictive biomarkers of response and exploring combination strategies to enhance the efficacy and overcome potential resistance mechanisms to CDK inhibitors in leukemia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

PHA-793887: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-793887 is a potent, ATP-competitive small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle. This document provides a comprehensive technical overview of the target profile and kinase selectivity of this compound, intended to serve as a resource for researchers in oncology and drug development. The information presented herein is compiled from publicly available preclinical data and established experimental methodologies. This guide includes a detailed summary of its inhibitory activity against a panel of kinases, its effects on cellular pathways, and a description of the key experimental protocols used to characterize this compound.

Target Profile and Kinase Selectivity

This compound exhibits potent inhibitory activity against several members of the cyclin-dependent kinase family. Its primary targets are CDK2, CDK5, and CDK7, with high affinity in the low nanomolar range. The compound also demonstrates activity against other CDKs, including CDK1, CDK4, and CDK9, as well as Glycogen Synthase Kinase 3β (GSK3β), albeit with lower potency.

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases is summarized in Table 1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Kinase Target | IC50 (nM) |

| CDK2 | 8 |

| CDK5/p25 | 5 |

| CDK7 | 10 |

| CDK1 | 60 |

| CDK4 | 62 |

| CDK9 | 138 |

| GSK3β | 79 |

Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[1][2]

Cellular Activity

In cellular assays, this compound demonstrates potent anti-proliferative and cytotoxic effects across a range of cancer cell lines. This activity is consistent with its inhibition of key cell cycle kinases. The compound has been shown to be particularly effective in leukemia cell lines.[3][4]

| Cell Line | Assay Type | IC50 (µM) |

| A2780 | Proliferation | 0.088 - 3.4 |

| HCT-116 | Proliferation | 0.088 - 3.4 |

| COLO-205 | Proliferation | 0.088 - 3.4 |

| DU-145 | Proliferation | 0.088 - 3.4 |

| A375 | Proliferation | 0.088 - 3.4 |

| PC3 | Proliferation | 0.088 - 3.4 |

| MCF-7 | Proliferation | 0.088 - 3.4 |

| BX-PC3 | Proliferation | 0.088 - 3.4 |

| Leukemia | Cytotoxicity | 0.3 - 7 |

| Leukemia | Colony Formation | < 0.1 |

Table 2: Cellular activity of this compound in various cancer cell lines.[2][3][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDKs. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are crucial for cell cycle progression. A key substrate of CDKs is the Retinoblastoma protein (Rb).[1][5] Inhibition of CDK-mediated Rb phosphorylation by this compound prevents the release of the E2F transcription factor, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[2][5] At lower concentrations (0.2-1 µM), this compound induces cell-cycle arrest, while at higher concentrations (5 µM), it triggers apoptosis.[3][4]

The compound's inhibition of CDK2 leads to a decrease in the phosphorylation of substrates like Rb and Nucleophosmin (NPM).[1] This is observed in tumor cell lines such as A2780 and MCF7.[1] Furthermore, this compound treatment has been shown to modulate the expression of cell cycle proteins like cyclin E and cdc6.[3][4]

Experimental Protocols

The following sections detail the general methodologies employed to characterize the kinase selectivity and cellular effects of this compound.

In Vitro Kinase Inhibition Assay

The biochemical potency of this compound against various kinases is determined using a radiometric kinase assay.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Materials:

-

Recombinant kinases (e.g., CDK2/Cyclin A, CDK1/Cyclin B)

-

Kinase-specific substrates (e.g., Histone H1 for CDKs)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter plates or SPA beads

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the specific substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mix.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 30-90 minutes).

-

Stop the reaction by adding a solution like EDTA or by spotting the reaction mixture onto a phosphocellulose filter membrane.

-

Wash the filter plates extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of CDK substrates and the expression levels of cell cycle-related proteins in cells treated with this compound.

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Procedure:

-

Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Rb, anti-total-Rb, anti-Cyclin E).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Cell Viability/Cytotoxicity Assay

These assays are used to determine the effect of this compound on the proliferation and survival of cancer cells.

Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells. Dehydrogenase enzymes in living cells convert a tetrazolium salt (MTT or MTS) into a colored formazan product, the amount of which is proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment with this compound.

Principle: It measures the ability of a single cell to grow into a colony of at least 50 cells.

Procedure:

-

Seed a low density of cells in a 6-well plate.

-

Treat the cells with different concentrations of this compound for a specified duration.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with a solution like methanol or paraformaldehyde.

-

Stain the colonies with a dye such as crystal violet.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition compared to the untreated control.

Conclusion

This compound is a potent pan-CDK inhibitor with significant activity against CDK2, CDK5, and CDK7. Its mechanism of action involves the inhibition of CDK-mediated phosphorylation of key cell cycle proteins, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar kinase inhibitors. While this compound showed promise in preclinical studies, its clinical development was halted due to severe hepatotoxicity observed in a Phase I trial.[5][6][7] Nevertheless, the data gathered on its target profile and mechanism of action remain valuable for the ongoing development of CDK inhibitors in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 5. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the chemical structure of PHA-793887

An In-Depth Technical Guide to the Chemical Structure and Activity of PHA-793887

This guide provides a comprehensive technical overview of this compound, a potent, ATP-competitive, multi-cyclin-dependent kinase (CDK) inhibitor. It is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical structure, mechanism of action, biological activity, and key experimental protocols.

This compound, belonging to the chemical class of pyrrolo[3,4-c] pyrazoles, is a synthetic small molecule developed as an anti-cancer agent.[1] Its fundamental chemical and physical characteristics are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-3-methylbutanamide[2][3] |

| CAS Number | 718630-59-2[4] |

| Molecular Formula | C₁₉H₃₁N₅O₂[4][5][6] |

| Molecular Weight | 361.48 g/mol [4][5][6][7] |

| Canonical SMILES | CC(C)CC(=O)Nc1c2CN(C(=O)C3CCN(C)CC3)C(C)(C)c2[nH]n1[5][8] |

| InChI Key | HUXYBQXJVXOMKX-UHFFFAOYSA-N[5][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to beige powder |

| Solubility | DMSO: 2 mg/mL (clear solution)[7] |

| Storage Conditions | Store lyophilized at -20°C, desiccated[8] |

| Purity | ≥98% (HPLC) |

Mechanism of Action and Biological Activity

This compound is a pan-CDK inhibitor that competitively binds to the ATP-binding pocket of several cyclin-dependent kinases, crucial regulators of the cell cycle.[4] Its primary activity is against CDK2, CDK5, and CDK7, with potent inhibition observed in the low nanomolar range.[7][9] This inhibition disrupts the cell division cycle, leading to cell-cycle arrest and, at higher concentrations, apoptosis.[4][7][10]

A key downstream effect of CDK inhibition by this compound is the prevention of Retinoblastoma (Rb) protein phosphorylation.[4][11] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, blocking the expression of genes required for S-phase entry and DNA synthesis. This leads to an arrest of the cell cycle in the G1 phase.[11] The compound also inhibits the phosphorylation of nucleophosmin (NPM), another CDK2 substrate.[4][10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

- 9. abmole.com [abmole.com]

- 10. Therapeutic efficacy of the pan-cdk inhibitor this compound in vitro and in vivo in engraftment and high-burden leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Induction by PHA-793887 in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHA-793887 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a range of human tumor cell lines. As a pan-CDK inhibitor, it targets several key regulators of the cell cycle, leading to cell cycle arrest and, at higher concentrations, the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its efficacy in solid tumor models, and the critical findings from its clinical development. While showing promise in preclinical studies, its progression was halted due to significant hepatotoxicity observed in a Phase I clinical trial.

Mechanism of Action: Pan-CDK Inhibition

This compound exerts its anti-cancer effects by targeting multiple members of the CDK family, which are serine/threonine kinases crucial for cell cycle progression and transcription. Its inhibitory profile is characterized by low nanomolar efficacy against several CDKs.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| CDK Target | IC50 (nM) |

| CDK2/Cyclin A | 8 |

| CDK2/Cyclin E | 8 |

| CDK5/p25 | 5 |

| CDK7/Cyclin H | 10 |

| CDK1/Cyclin B | 60 |

| CDK4/Cyclin D1 | 62 |

| CDK9/Cyclin T1 | 138 |

Data compiled from multiple sources.[1][2]

The inhibition of these CDKs disrupts the normal progression of the cell cycle. Specifically, the inhibition of CDK1, CDK2, and CDK4 leads to cell cycle arrest.[3]

Efficacy in Solid Tumor Cell Lines

This compound has demonstrated potent anti-proliferative activity in a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation varies across different cancer types.

Table 2: Anti-proliferative Activity (IC50) of this compound in Human Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Carcinoma | 0.088 - 0.09 |

| HCT-116 | Colon Carcinoma | 0.163 |

| COLO-205 | Colon Carcinoma | 0.188 |

| BX-PC3 | Pancreatic Carcinoma | Not specified |

| DU-145 | Prostate Carcinoma | Not specified |

| PC3 | Prostate Carcinoma | Not specified |

| A375 | Melanoma | Not specified |

| MCF-7 | Breast Carcinoma | Not specified |

IC50 values are for cell proliferation assays, typically conducted over 72 hours.[1]

In addition to inhibiting proliferation, this compound has been shown to be effective in in vivo xenograft models of human ovarian (A2780), colon (HCT-116), and pancreatic (BX-PC3) carcinomas.[1]

Induction of Cell Cycle Arrest and Apoptosis

The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of cell cycle arrest, which at sustained and higher concentrations, leads to apoptosis.

Cell Cycle Arrest

Treatment with this compound leads to a significant perturbation of the cell cycle. In the A2780 ovarian cancer cell line, treatment with 1 µM of this compound resulted in a decrease in the S phase population, with a subsequent increase in the G1 phase and a slight accumulation of cells in the G2/M phase.[1] At a higher concentration of 3 µM, a significant increase in the G2/M phase was observed, coupled with a reduction in DNA synthesis.[1] This cell cycle arrest is a direct consequence of the inhibition of key CDKs that regulate cell cycle transitions. A key substrate of CDKs, the retinoblastoma protein (Rb), is inhibited from being phosphorylated by this compound.[2]

Apoptosis

While this compound induces cell cycle arrest at lower doses, higher concentrations (around 5 µM in leukemia cell lines) have been shown to induce apoptosis.[1][2] The precise molecular cascade leading to apoptosis in solid tumors following treatment with this compound is not fully elucidated in the available literature. However, based on its mechanism as a pan-CDK inhibitor, a putative pathway can be proposed. Inhibition of CDKs, particularly CDK1 and CDK2, can lead to a G2/M arrest. Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway. This is often mediated by the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Caption: Putative signaling pathway of this compound-induced apoptosis.

Clinical Development and Hepatotoxicity

A Phase I, first-in-man, dose-escalation study of this compound was conducted in patients with advanced/metastatic solid tumors.[3][4] The study aimed to determine the dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and the recommended Phase II dose.

Patients received this compound as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle, with dose escalations from 11 mg/m² to 66 mg/m².[4] While toxicity was acceptable at lower doses, the drug was poorly tolerated at doses ≥44 mg/m².[4]

Table 3: Summary of Phase I Clinical Trial Findings for this compound

| Parameter | Finding |

| Patient Population | 19 patients with advanced/metastatic solid tumors |

| Dose Levels | 11, 22, 44, and 66 mg/m² |

| Dose-Limiting Toxicities (DLTs) | Primarily severe, dose-related hepatotoxicity. One case of fatal hepatorenal failure at 44 mg/m². |

| Maximum Tolerated Dose (MTD) | Not established due to trial termination. |

| Clinical Activity | No objective responses were observed. Disease stabilization was seen in five patients. |

| Outcome | The study was terminated prematurely due to severe hepatic toxicity. |

Data from Massard et al., 2011.[3][4]

The unexpected and severe hepatotoxicity was not predicted by preclinical models and ultimately led to the cessation of further clinical development of this compound.[4]

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating this compound in solid tumors are not extensively published. However, standard methodologies for assessing apoptosis and cell cycle are applicable and are outlined below.

Cell Viability and Proliferation Assay (e.g., SRB or MTT Assay)

Caption: General workflow for a cell viability/proliferation assay.

-

Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours.

-

Fixation and Staining:

-

For SRB: Fix the cells with trichloroacetic acid (TCA), wash, and then stain with sulforhodamine B (SRB).

-

For MTT: Add MTT reagent to the wells and incubate to allow for formazan crystal formation.

-

-

Solubilization and Absorbance Reading:

-

For SRB: Solubilize the bound SRB dye with a Tris-based solution.

-

For MTT: Solubilize the formazan crystals with a solvent such as DMSO.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

-

Cell Treatment: Culture cells to be treated with the desired concentration of this compound for a specific duration.

-

Harvesting: Detach adherent cells (if applicable) and collect all cells by centrifugation.

-

Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI and collecting the fluorescence emission.

-

Data Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

-

Cell Treatment: Expose cells to this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Washing: Wash the cells with cold PBS and then with 1X Annexin V Binding Buffer.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer containing a fluorescently labeled Annexin V conjugate (e.g., FITC) and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the samples promptly on a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound is a potent pan-CDK inhibitor that effectively induces cell cycle arrest and apoptosis in various cancer cell lines, including those derived from solid tumors. Its preclinical profile demonstrated promise as a potential anti-cancer therapeutic. However, the unforeseen and severe hepatotoxicity observed in the Phase I clinical trial has precluded its further development. The case of this compound underscores the challenges in translating preclinical efficacy and safety data into the clinical setting and highlights the importance of developing more predictive preclinical models for toxicity. For researchers in drug development, the story of this compound serves as a critical case study in the development of CDK inhibitors and the importance of thorough toxicological evaluation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A first in man, phase I dose-escalation study of this compound, an inhibitor of multiple cyclin-dependent kinases (CDK2, 1 and 4) reveals unexpected hepatotoxicity in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of PHA-793887: A Pan-CDK Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHA-793887 is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor with demonstrated preclinical efficacy in various cancer models, particularly in hematological malignancies and osteosarcoma. This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used in its evaluation. The information is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound is a small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1] This multi-targeted approach has the potential to overcome resistance mechanisms associated with inhibitors that target a single CDK.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of multiple CDKs. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. A primary target is the Retinoblastoma protein (Rb), a tumor suppressor that controls the G1/S phase transition. By inhibiting CDK4/6 and CDK2, this compound prevents the hyperphosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes necessary for DNA replication and cell cycle progression.

Furthermore, inhibition of CDK2 by this compound also prevents the phosphorylation of other key substrates like nucleophosmin, and modulates the expression of cyclin E and cdc6, further contributing to cell cycle arrest.[2] At higher concentrations, this compound has been shown to induce apoptosis.[2]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Mechanism of Action of this compound in Inducing G1 Cell Cycle Arrest.

Preclinical Efficacy: Data Presentation

In Vitro Activity

This compound has demonstrated potent cytotoxic and anti-proliferative activity against a range of cancer cell lines, with particularly notable efficacy in hematological malignancies and osteosarcoma.